N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
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Overview
Description
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both benzene and thiazole rings fused together This particular compound is characterized by its unique structure, which includes an ethyl group, a benzothiazole moiety, and a dimethoxybenzamide group
Preparation Methods
The synthesis of N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide can be achieved through several synthetic routes. One common method involves the condensation of 3-ethylbenzothiazol-2-amine with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., Grignard reagents).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: This compound has been studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Comparison with Similar Compounds
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide can be compared with other benzothiazole derivatives, such as:
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,4-dimethylbenzamide: This compound has similar structural features but differs in the substitution pattern on the benzamide ring, which can affect its reactivity and biological activity.
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide: The presence of a methoxy group at a different position can influence the compound’s electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-4-24-16-13-12-14-8-5-6-9-15(14)20(16)28-22(24)23-21(25)19-17(26-2)10-7-11-18(19)27-3/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDLXTVXVFMOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=C(C=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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